N-Phenylfuran-2-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-phenylfuran-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H |
InChI Key |
LDBKVCWPPRRRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of the N-Phenylfuran-2-sulfonamide Scaffold
The primary approach to constructing the this compound scaffold involves the formation of the critical sulfur-nitrogen (S-N) bond. This is typically accomplished by coupling a reactive furan-2-sulfonyl derivative with an aniline (B41778) precursor.
The most conventional pathway for forming the this compound scaffold is the reaction between furan-2-sulfonyl chloride and aniline. The generally accepted mechanism for this transformation is a nucleophilic substitution reaction at the sulfonyl sulfur.
The proposed mechanism proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of the furan-2-sulfonyl chloride. This forms a transient intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the intermediate.
Deprotonation: A base, which can be another molecule of aniline or an added base like pyridine (B92270), removes a proton from the nitrogen atom to yield the stable this compound and the corresponding ammonium (B1175870) salt byproduct. ijarsct.co.incbijournal.com
This pathway is fundamental to sulfonamide synthesis and is widely employed due to the accessibility of the starting materials. ijarsct.co.in
To improve efficiency, yield, and substrate scope, various catalytic systems and optimized reaction conditions have been developed for the synthesis of N-aryl sulfonamides, including this compound.
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of C-N and S-N bonds, offering alternatives to classical methods. researchgate.net These methods can avoid the need for harsh conditions or pre-functionalized starting materials.
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful reaction enables the coupling of aryl halides or triflates with amines, including sulfonamides. thieme-connect.comnih.govorganic-chemistry.org In the context of this compound synthesis, this could involve the coupling of a phenyl halide with furan-2-sulfonamide (B1601764) or furan-2-yl halide with N-phenylsulfonamide, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net The key advantage is the ability to form the N-aryl bond directly under relatively mild conditions. organic-chemistry.org
Copper-Catalyzed N-Arylation (Chan-Lam Coupling): Copper-catalyzed reactions provide a more economical alternative to palladium for N-arylation. nih.govtandfonline.com The Chan-Lam coupling, for instance, can be used to couple sulfonamides with aryl boronic acids. organic-chemistry.org A ligand-free copper iodide (CuI) system has also been shown to effectively catalyze the N-arylation of both aliphatic and aromatic sulfonamides with aryl bromides, offering a practical and economical approach. tandfonline.comresearchgate.net These reactions typically employ a copper salt (e.g., CuI, Cu(OAc)₂, CuF₂) and a base, sometimes with a ligand, to facilitate the coupling. tandfonline.comorganic-chemistry.orgresearchgate.net
The following table summarizes representative conditions for these cross-coupling reactions.
| Reaction Type | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ | t-BuXPhos | K₃PO₄ | tert-amyl alcohol |
| Copper-Catalyzed N-Arylation | CuI | None or N,N-dimethylglycine | Cs₂CO₃ or K₃PO₄ | DMF |
The most traditional and widely used method for synthesizing this compound is the direct reaction of furan-2-sulfonyl chloride with aniline. cbijournal.com This reaction is typically mediated by a base to neutralize the hydrochloric acid (HCl) generated during the reaction. ijarsct.co.in
Commonly used bases include tertiary amines such as pyridine or triethylamine (B128534) (TEA). The base plays a crucial role in scavenging the proton from the amine nitrogen after its initial attack on the sulfonyl chloride, thus driving the reaction to completion. cbijournal.com The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. nih.govnih.gov While effective, this method's primary limitation can be the nucleophilicity of the amine; highly reactive primary amines like aniline generally give good yields. ijarsct.co.incbijournal.com
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Furan-2-sulfonyl chloride | Aniline | Pyridine | Dichloromethane | 0 °C to Room Temp |
| Furan-2-sulfonyl chloride | Aniline | Triethylamine | Acetonitrile | Reflux |
The availability of the key intermediate, furan-2-sulfonyl chloride, is critical for many synthetic routes. This electrophilic precursor is commonly prepared via the direct chlorosulfonation of furan (B31954) or its derivatives. rsc.orgmdpi.com This reaction involves treating the furan ring with a strong chlorosulfonating agent.
Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for this purpose. mdpi.comgoogle.com The reaction is an electrophilic aromatic substitution where the electrophile, generated from chlorosulfonic acid, attacks the electron-rich furan ring. The 2-position of the furan ring is typically the most reactive site for electrophilic substitution. The reaction is often performed at low temperatures in a suitable solvent like methylene (B1212753) chloride to control its reactivity. google.com Following the sulfonation, the intermediate sulfonic acid can be converted to the sulfonyl chloride. google.com However, the use of harsh reagents like chlorosulfonic acid can limit the functional group tolerance of the substrate. mdpi.comnih.gov
Recent innovations in synthetic chemistry have led to the development of novel strategies for sulfonamide synthesis that circumvent traditional multi-step procedures. One such groundbreaking approach is the formal insertion of sulfur dioxide (SO₂) into a carbon-nitrogen (C-N) bond of a primary amine. nih.govresearchgate.netbioengineer.org
This method allows for the direct conversion of primary amines into the corresponding primary sulfonamides without pre-activation. nih.govresearchgate.net The transformation is particularly significant as it effectively inverts the chemical properties of the nitrogen atom. nih.govresearchgate.net The key to this reaction is the use of a specialized anomeric amide reagent that serves a dual function: it initiates the cleavage of the C-N bond and delivers a nitrogen atom to the final sulfonamide product after the incorporation of SO₂. nih.govresearchgate.netresearchgate.netchemrxiv.org
Mechanistic studies suggest that the reaction proceeds through an isodiazene radical chain mechanism. nih.govbioengineer.orgresearchgate.net This process generates an intermediate sulfinate which then reacts with the anomeric amide to forge the final S-N bond. nih.govresearchgate.net This methodology is compatible with a wide array of functional groups and can be automated, making it a powerful tool for creating libraries of desirable sulfonamide compounds from readily available amines. nih.govresearchgate.net
Scalability and Efficiency Considerations in this compound Synthesis
One of the primary challenges in the large-scale synthesis of furan-containing compounds is their potential instability under harsh reaction conditions. Therefore, developing mild and robust synthetic methods is crucial. The traditional synthesis of this compound typically involves the reaction of furan-2-sulfonyl chloride with aniline. The efficiency of this process can be influenced by factors such as the method of preparation of the sulfonyl chloride, the reaction solvent, temperature, and the method of product isolation and purification.
To enhance scalability and efficiency, modern synthetic strategies are increasingly being employed. Process intensification , for example, through the use of flow chemistry , offers significant advantages over traditional batch processes. Continuous flow reactors can provide better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the process by simplifying purification and enabling catalyst recycling.
The table below outlines key parameters and their impact on the scalability and efficiency of this compound synthesis.
| Parameter | Consideration for Scalability and Efficiency | Potential Improvement Strategies |
| Starting Materials | Availability, cost, and stability of furan and sulfonating agents. | Utilization of readily available and inexpensive starting materials. Development of synthetic routes from renewable bio-based furan sources. |
| Reaction Conditions | Reaction time, temperature, pressure, and solvent volume. | Optimization of reaction parameters to minimize energy consumption and waste generation. Use of catalytic methods to lower activation barriers. |
| Catalyst | Homogeneous vs. heterogeneous catalysts, catalyst loading, and reusability. | Development of highly active and recyclable heterogeneous catalysts to simplify separation and reduce costs. |
| Work-up & Purification | Extraction, crystallization, and chromatography. | Implementation of crystallization-induced purification or reactive extraction to minimize solvent use and product loss. |
| Process Technology | Batch vs. continuous flow processing. | Adoption of continuous flow technology for better process control, safety, and higher throughput. researchgate.net |
Derivatization and Functionalization Strategies of this compound
The structural versatility of this compound allows for extensive derivatization and functionalization at three key positions: the furan ring, the phenyl moiety, and the sulfonamide nitrogen. These modifications are instrumental in tuning the physicochemical and biological properties of the molecule.
Introduction of Substituents on the Furan Ring
The furan ring is susceptible to various electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the sulfonamide group. Functionalization of the furan moiety can introduce new pharmacophores or points for further chemical modification.
Common strategies for introducing substituents on the furan ring include:
Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, typically at the 5-position of the furan ring. These halogenated derivatives can then serve as versatile intermediates for cross-coupling reactions.
Nitration and Amination: While direct nitration of the furan ring can be challenging due to its acid sensitivity, milder nitrating agents can be employed. Subsequent reduction of the nitro group provides access to amino-functionalized derivatives.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing aryl, heteroaryl, or alkynyl substituents onto a pre-functionalized furan ring (e.g., a bromo-substituted furan). ias.ac.inorganic-chemistry.org
C-H Functionalization: Direct C-H functionalization of the furan ring represents an atom-economical approach to introduce new substituents. Transition metal-catalyzed methods are being developed for the selective C-H arylation, alkylation, or alkenylation of furan derivatives. nih.gov
The following table provides examples of reactions for the functionalization of the furan ring, which can be analogously applied to this compound.
| Reaction | Reagents and Conditions | Position of Functionalization |
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 5-position |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux | Position of pre-existing halide |
| Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, THF, rt | Position of pre-existing halide |
Modifications and Functionalization of the Phenyl Moiety
The phenyl ring of this compound offers numerous opportunities for modification, which can significantly impact the molecule's properties. The sulfonamide group acts as a directing group in electrophilic aromatic substitution and can also be utilized in directed metalation reactions.
Key strategies for functionalizing the phenyl moiety include:
Electrophilic Aromatic Substitution: The sulfonamide group is a meta-director in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, albeit deactivating the ring.
Directed Ortho-Metalation (DoM): The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base like n-butyllithium. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents at the ortho position. wikipedia.orgnih.gov
Transition Metal-Catalyzed C-H Functionalization: In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. The sulfonamide group can serve as a directing group to achieve ortho-C-H functionalization, such as arylation, alkylation, and olefination, with high regioselectivity. acs.org
Below is a table summarizing different approaches for the functionalization of the phenyl ring in N-aryl sulfonamides.
| Functionalization Strategy | Catalyst/Reagent | Typical Substituents Introduced |
| Directed Ortho-Metalation | n-BuLi, TMEDA then E+ | -CHO, -COOH, -SiMe3, -I, -B(OR)2 |
| Ortho-Arylation | Pd(OAc)2, Aryl Halide | Aryl groups |
| Ortho-Alkylation | Rh(III) catalyst, Alkene | Alkyl groups |
Transformations at the Sulfonamide Nitrogen (N-H functionalization)
The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's steric and electronic properties.
N-Alkylation: The sulfonamide proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion, which can then react with various alkylating agents (e.g., alkyl halides, tosylates) to afford N-alkylated products. The Mitsunobu reaction provides a mild alternative for the N-alkylation of sulfonamides with alcohols. organic-synthesis.comorganic-chemistry.orgpsu.edu
N-Acylation: N-acylation can be achieved by reacting the sulfonamide with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can significantly alter the electronic properties of the sulfonamide nitrogen. nih.govresearchgate.net
The following table presents common conditions for N-alkylation and N-acylation of sulfonamides.
| Transformation | Reagents | Product Type |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-N-phenylfuran-2-sulfonamide |
| Mitsunobu Reaction | Alcohol, PPh3, DEAD/DIAD | N-Alkyl-N-phenylfuran-2-sulfonamide |
| N-Acylation | Acyl chloride, Pyridine, CH2Cl2 | N-Acyl-N-phenylfuran-2-sulfonamide |
| N-Acylation | Acid anhydride, DMAP, CH2Cl2 | N-Acyl-N-phenylfuran-2-sulfonamide |
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies. For this compound, LSF approaches can be applied to all three components of the molecule.
Recent advances in this area include:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides. These methods often proceed via radical intermediates, enabling a wide range of transformations that are not accessible through traditional ionic pathways. For instance, photocatalytic methods can be used for C-H functionalization of the furan or phenyl ring, as well as for transformations at the sulfonamide nitrogen. ox.ac.uknih.govdomainex.co.uk
Transition-Metal Catalyzed C-H Activation: As mentioned earlier, transition-metal catalysis can be used for the late-stage C-H functionalization of both the furan and phenyl rings. The choice of catalyst and directing group can allow for precise control over the site of functionalization, enabling the synthesis of a diverse library of derivatives from a common intermediate. nih.gov
The table below highlights some late-stage functionalization strategies applicable to this compound.
| LSF Strategy | Key Features | Potential Applications |
| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, broad functional group tolerance. | C-H arylation/alkylation of furan and phenyl rings, N-functionalization. |
| C-H Activation | High regioselectivity directed by the sulfonamide group, atom economy. | Introduction of diverse functional groups at ortho-position of the phenyl ring. |
Late-Stage Functionalization and Diversification Approaches
Chemo- and Regioselective Functionalization Studies
The functionalization of this compound can be directed at either the furan ring or the N-phenyl group. The inherent reactivity of the furan ring makes it a prime target for electrophilic substitution and other modifications.
Furan Ring Functionalization: The furan nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack, typically at the 2- and 5-positions. The presence of the sulfonamide group at the 2-position influences the regioselectivity of further substitutions. Electron-withdrawing groups on the furan ring can direct incoming electrophiles to specific positions. For instance, functionalization at the 3-position of a 2-substituted furan can be achieved through directed metallation strategies, such as magnesiation using reagents like TMPMgCl·LiCl, followed by trapping with an electrophile.
N-Phenyl Group Functionalization: The N-phenyl group can also be a site for functionalization, although it is generally less reactive towards electrophilic substitution than the furan ring. However, metal-catalyzed cross-coupling reactions provide a powerful tool for introducing substituents onto the phenyl ring. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the N-arylation of sulfonamides with (hetero)aryl chlorides, demonstrating the feasibility of forming C-N bonds under relatively mild conditions. These methods could potentially be adapted for the further functionalization of the N-phenyl moiety in this compound.
Research into the selective functionalization of furan-containing compounds is ongoing, with a focus on developing methodologies that allow for precise control over the position of new substituents.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide deep insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. ijaers.comnih.gov DFT calculations are employed to determine the optimized geometric parameters of N-Phenylfuran-2-sulfonamide, such as bond lengths, bond angles, and dihedral angles. researchgate.net These calculations show that the sulfonamide group generally adopts a distorted tetrahedral geometry around the sulfur atom. mdpi.com
| Parameter | Typical Calculated Value (Å) | Significance |
|---|---|---|
| S=O Bond Length | ~1.42 - 1.44 | Indicates strong double bond character, influences the group's polarity. |
| S-N Bond Length | ~1.64 - 1.68 | Reflects the strength and nature of the sulfonamide linkage. |
| Furan (B31954) C-O Bond Length | ~1.36 - 1.37 | Characteristic of the furan ring's aromaticity and electronic nature. |
| S-C (furan) Bond Length | ~1.75 - 1.77 | Defines the connection between the two key functional moieties. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mkjc.inchemrxiv.org The MEP map illustrates regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby identifying likely sites for electrophilic and nucleophilic attack. ijaers.commalayajournal.org
For this compound, the MEP surface would be expected to show the most negative potential (typically colored red) localized on the oxygen atoms of the sulfonyl group, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. malayajournal.org The oxygen atom of the furan ring also contributes to the negative potential region. Conversely, the most positive potential (typically colored blue) is expected around the hydrogen atom of the sulfonamide (N-H) group, highlighting its acidic nature and role as a hydrogen bond donor. ijaers.com This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. chemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org
The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. ijaers.comnih.gov In studies of analogous furan-containing sulfonamides, the HOMO is often localized on the furan and phenyl rings, while the LUMO may be distributed across the sulfonamide group and adjacent aromatic systems. malayajournal.orgresearchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electronegativity (χ) can be calculated to quantify the molecule's reactivity. ijaers.com
| Parameter | Typical Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~4.0 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. malayajournal.org |
| Chemical Hardness (η) | ~2.0 | Measures resistance to change in electron distribution; higher value indicates greater stability. |
| Electronegativity (χ) | ~3.5 | Represents the power of the molecule to attract electrons. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathways.
For sulfonamides, computational studies can model various reactions, such as their synthesis or metabolic degradation. For example, DFT calculations can be used to investigate the mechanism of action of sulfonamide drugs, which involves the competitive inhibition of the dihydropteroate (B1496061) synthase (DHPS) enzyme. biorxiv.org Theoretical models can simulate the binding of the sulfonamide to the enzyme's active site and compare its binding energy to that of the natural substrate, p-aminobenzoic acid. These studies can also elucidate the molecular basis for drug resistance by modeling how mutations in the enzyme affect binding affinity. biorxiv.org Furthermore, theoretical calculations can predict the kinetics and thermodynamics of reactions, such as the degradation of sulfonamides by hydroxyl radicals in advanced oxidation processes, by identifying the transition states and calculating activation energies. researchgate.net
Prediction of Physicochemical Parameters via Computational Methods
Computational methods provide a rapid and cost-effective alternative to experimental measurements for predicting key physicochemical properties that govern a molecule's behavior in various environments.
The acid dissociation constant (pKa) is a critical parameter for any compound with acidic or basic functional groups, as it determines the ionization state at a given pH. The sulfonamide group (-SO₂NH-) contains an acidic proton, and its pKa value influences properties like solubility, membrane permeability, and receptor binding.
Computational approaches, particularly those combining DFT with a Polarizable Continuum Model (PCM) to simulate the aqueous solvent, have become reliable tools for pKa prediction. kyushu-u.ac.jp These methods calculate the Gibbs free energy change for the deprotonation reaction in solution. Recent studies have demonstrated that there are strong linear correlations between computationally derived geometric parameters, such as the equilibrium bond lengths within the sulfonamide group, and the experimentally measured aqueous pKa values. chemrxiv.orgrsc.org This approach allows for the accurate prediction of pKa for various classes of sulfonamides, including N-phenyl substituted derivatives, often with an accuracy of within 0.5 pKa units. nih.gov Such predictions are vital for understanding the ionization behavior of this compound in biological systems. chemrxiv.orgrsc.org
Conformational Analysis and Molecular Dynamics Simulations
Computational chemistry offers profound insights into the three-dimensional structure and dynamic behavior of molecules. For this compound, conformational analysis and molecular dynamics (MD) simulations are crucial to understanding its flexibility, preferred spatial arrangements, and interactions with its environment. While specific studies exclusively focused on this compound are limited in publicly accessible literature, valuable inferences can be drawn from computational analyses of its core structural motifs: the furan ring and the N-phenylsulfonamide moiety.
Conformational Preferences of the Furan Ring System
Conformational Features of the N-Phenylsulfonamide Moiety
The geometry of the sulfonamide group and its orientation relative to the phenyl ring are critical for the biological activity of many arylsulfonamides. Rotational spectroscopy and quantum chemical calculations on benzenesulfonamide (B165840) and its derivatives have shown that the S–N bond tends to be nearly perpendicular to the plane of the benzene (B151609) ring. mdpi.com In many stable conformations, the amino group's hydrogens are predicted to eclipse the oxygen atoms of the sulfonyl group. mdpi.com
However, the presence of substituents can alter these preferences. For instance, analysis of crystal structures from the Cambridge Structural Dataset indicates that sulfonamides with an ortho-substituent on the phenyl ring often deviate from the perpendicular orientation, adopting a configuration where an S=O bond lies in the plane of the benzene ring mdpi.com. For this compound, the furan-2-sulfonamide (B1601764) group acts as a substituent on the phenyl ring, and its conformational impact would be a subject of interest in detailed computational studies.
The table below summarizes key dihedral angles that are critical in defining the conformation of molecules containing the phenylsulfonamide group, based on computational studies of benzenesulfonamide. These angles would be central to any conformational analysis of this compound.
| Dihedral Angle | Description | Typical Values (in degrees) |
| C-C-S-N | Defines the orientation of the sulfonamide group relative to the phenyl ring plane. | ~90° (perpendicular) |
| C-S-N-H | Describes the rotation around the S-N bond. | Varies, with eclipsed and staggered forms being low-energy conformers. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into conformational flexibility and intermolecular interactions that are not apparent from static models. MD simulations could elucidate the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target.
As of now, specific MD simulation studies detailing the dynamic properties of this compound are not readily found in the surveyed scientific literature. However, such studies on other sulfonamides have been used to understand their interactions with protein targets and to rationalize their biological activity. These simulations often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its binding pose within a receptor.
Solvent Effects and Solvation Models in Computational Studies
The surrounding solvent can significantly influence the conformation, electronic structure, and reactivity of a molecule. Computational solvation models are employed to account for these effects in theoretical studies. For a molecule like this compound, understanding its behavior in different solvents is crucial, particularly for predicting its properties in physiological environments.
Implicit Solvation Models: The Polarizable Continuum Model (PCM)
One of the most widely used methods to model solvent effects is the Polarizable Continuum Model (PCM). In this approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. This method allows for the calculation of solvation free energy and the optimization of molecular geometry in the presence of a solvent.
Computational studies on various organic molecules, including sulfonamides, have successfully used PCM to investigate how solvent polarity affects conformational equilibria. For example, in studies of some N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, PCM calculations showed a progressive increase in the population of the more polar conformer as the solvent polarity increased. This is a common finding, as polar solvents tend to stabilize conformations with larger dipole moments. For this compound, one would anticipate that its conformational landscape would also be sensitive to the polarity of the solvent.
Explicit Solvation Models
In contrast to implicit models, explicit solvation models treat individual solvent molecules. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are typically performed with explicit solvent molecules to capture the dynamic nature of these interactions.
While no specific studies employing explicit solvation models for this compound were identified, research on other sulfonamides has demonstrated the importance of specific water molecules in mediating interactions with biological targets.
The table below illustrates the kind of data that would be generated from a computational study of this compound using a solvation model like PCM. The values are hypothetical and for illustrative purposes only.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Energy (kcal/mol) of Conformer A | Relative Energy (kcal/mol) of Conformer B |
| Gas Phase | 1 | 3.5 | 0.0 | 1.2 |
| Toluene | 2.4 | 4.1 | 0.0 | 0.9 |
| Ethanol | 24.6 | 5.8 | 0.0 | -0.5 |
| Water | 78.4 | 6.5 | 0.0 | -1.1 |
This hypothetical data shows that the more polar Conformer B, which is less stable in the gas phase, becomes progressively stabilized as the dielectric constant of the solvent increases. Such computational studies are essential for a comprehensive understanding of the chemical and physical properties of this compound in different environments.
Mechanistic Investigations of Biological Interactions at the Molecular Level
Enzyme Inhibition Mechanisms
N-Phenylfuran-2-sulfonamide belongs to the broader class of sulfonamides, compounds renowned for their ability to interfere with enzymatic processes crucial for the survival of pathogens or the progression of certain diseases. The core of their inhibitory action lies in the sulfonamide moiety (-SO₂NH₂), which can mimic substrates or interact directly with key catalytic components within an enzyme's active site. The nature of the aryl group attached to the sulfonamide, in this case, a phenylfuran scaffold, modulates the potency, selectivity, and binding mode of the inhibitor.
Sulfonamides are classic competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. nih.gov Since bacteria must synthesize their own folate while humans obtain it from their diet, DHPS is an excellent target for antimicrobial agents. nih.gov
The inhibitory mechanism is based on the structural similarity between sulfonamides and the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.gov this compound, like other sulfonamides, acts as a PABA mimic, competing for the same binding site on the DHPS enzyme. nih.govnih.gov By occupying the active site, the sulfonamide prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate and blocking the entire folate synthesis pathway. nih.gov This bacteriostatic action effectively stops bacterial growth and replication. nih.gov
Structural and computational studies have revealed that the sulfonamide group is crucial for binding, while the phenylfuran moiety interacts with adjacent amino acid residues, influencing the compound's affinity and specificity for the enzyme. nih.gov
Table 1: Key Aspects of DHPS Inhibition by Sulfonamides
| Parameter | Description | Reference |
|---|---|---|
| Mechanism Type | Competitive Inhibition | nih.gov |
| Natural Substrate Mimicked | para-Aminobenzoic Acid (PABA) | nih.govnih.gov |
| Enzymatic Reaction Blocked | Condensation of PABA and DHPPP | nih.gov |
| Overall Effect | Inhibition of folate biosynthesis, leading to bacteriostasis | nih.gov |
The sulfonamide group is a classic zinc-binding functional group, making sulfonamide-containing compounds, including this compound, potent inhibitors of carbonic anhydrases (CAs). rsc.orgnih.gov CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov
The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) to the Zn(II) ion located in the enzyme's active site. acs.org This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inactivating the enzyme. nih.govacs.org The sulfonamide inhibitor forms a stable, tetrahedral adduct with the zinc ion. acs.org
Further stabilization of the inhibitor-enzyme complex is achieved through a network of hydrogen bonds between the sulfonyl oxygens and the backbone NH group of a conserved threonine residue (Thr199 in hCA II). acs.org The N-phenylfuran tail of the inhibitor extends into the active site cavity, where it can form additional hydrophobic or van der Waals interactions with various amino acid residues lining the cavity. rsc.orgnih.gov These interactions are critical for determining the inhibitor's potency and selectivity against different CA isoforms. nih.gov Studies on various N-phenylsulfonamide derivatives have demonstrated potent inhibition, with Kᵢ values in the nanomolar range for isoforms like CA I and CA II. nih.gov
Table 2: Inhibition Data for N-Phenylsulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| N-phenylsulfonamide derivative 2 | CA II | 33.5 ± 0.38 nM | nih.gov |
| N-phenylsulfonamide derivative 8 | CA I | 45.7 ± 0.46 nM | nih.gov |
Several studies have demonstrated that sulfonamide derivatives and compounds containing a furan (B31954) ring can act as inhibitors of α-glucosidase, a key enzyme involved in carbohydrate digestion. nih.govnih.govnih.gov Inhibition of this enzyme delays glucose absorption and can help manage postprandial hyperglycemia. nih.gov
For instance, a series of 2,5-disubstituted furan derivatives were found to be potent α-glucosidase inhibitors, with IC₅₀ values significantly lower than the standard inhibitor acarbose. nih.gov Kinetic and molecular docking studies of these furan derivatives revealed both competitive and noncompetitive modes of inhibition. nih.gov Similarly, sulfonamide-chalcone hybrids have been identified as a class of non-competitive α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov Aliphatic hydrazide-based benzene (B151609) sulphonamide derivatives have also shown strong inhibitory potential against α-glucosidase. nih.gov
Table 3: α-Glucosidase Inhibition by Structurally Related Compounds
| Compound Class | Example IC₅₀ Value | Inhibition Type | Reference |
|---|---|---|---|
| 2,5-disubstituted furan derivative (III-24) | 0.645 ± 0.052 µM | Noncompetitive | nih.gov |
| Sulfonamide chalcone (B49325) (Compound 20) | 0.4 µM | Noncompetitive | nih.gov |
| Aliphatic hydrazide-based benzene sulphonamide (Analog 6) | 2.50 ± 0.40 µM | Not specified | nih.gov |
| Acarbose (Standard) | 452.243 ± 54.142 µM | Competitive | nih.gov |
Human sirtuin 2 (SIRT2), an NAD⁺-dependent deacetylase, has emerged as a therapeutic target for various diseases. Research into SIRT2 inhibitors has led to the discovery of potent compounds structurally related to this compound. Specifically, a series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives have been identified as effective SIRT2 inhibitors.
Structure-activity relationship (SAR) and molecular docking analyses of these compounds provide insight into their mechanism of action. The interaction occurs within a hydrophobic pocket of the SIRT2 enzyme. The phenylfuran core of the inhibitor fits into this pocket, establishing key hydrophobic and van der Waals contacts that stabilize the enzyme-inhibitor complex. The specific substitutions on the phenyl ring and the methanamine moiety are crucial for optimizing potency and selectivity. These studies have led to the identification of compounds with low micromolar IC₅₀ values, demonstrating the potential of the phenylfuran scaffold for SIRT2 inhibition.
The sulfonamide and furan scaffolds have been investigated for their potential to interact with a wide range of other enzymatic targets.
Farnesyl Diphosphate Synthase (FPPS): FPPS is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing isoprenoid precursors. nih.gov While it is a validated drug target, particularly for bisphosphonates, there is limited information in the searched literature regarding direct inhibition by this compound or related simple sulfonamides. drugbank.comnih.govresearchgate.net
Pteridine Reductase (PTR1): In certain parasites like Trypanosoma brucei, PTR1 provides a bypass mechanism for antifolate drugs that target dihydrofolate reductase (DHFR). nih.gov This makes PTR1 an attractive target for dual-inhibitor strategies. While pterin-sulfa conjugates have been studied, the inhibitory potential of this compound against PTR1 is not well-documented in the available literature. nih.govnih.gov
Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell proliferation. nih.govfrontiersin.org Its inhibition is a strategy for combating certain cancers and parasitic infections. nih.govnih.gov The most well-known inhibitor is α-difluoromethylornithine (DFMO). nih.govlongdom.org There is currently a lack of specific research detailing the interaction between this compound and ODC.
Rhodesain: This is a major cysteine protease found in Trypanosoma brucei rhodesiense and is considered a validated drug target. nih.gov While curcumin (B1669340) has been identified as a reversible, non-competitive inhibitor, research has also focused on other compound classes. nih.gov Notably, α-fluorovinylsulfones have been developed as potent covalent reversible inhibitors of rhodesain, indicating that molecules with a sulfone or sulfonamide-like warhead can effectively target this enzyme. nih.gov However, direct evidence of rhodesain inhibition by this compound is not available in the reviewed sources.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for elucidating the binding mechanisms of inhibitors like this compound at an atomic level. nih.govpeerj.comnih.govrjb.ro
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjb.ro For sulfonamide derivatives, docking studies have consistently shown that the sulfonamide group anchors the molecule in the active site. For example, in DHPS, the molecule orients itself in the PABA-binding pocket, while in carbonic anhydrase, the sulfonamide nitrogen directly coordinates with the active site zinc ion. nih.govrsc.org Docking simulations of furan-containing compounds with enzymes like α-glucosidase and enoyl reductase have identified key interactions, such as π-π stacking between the furan or phenyl rings and aromatic residues like tyrosine (TYR) and phenylalanine (PHE). nih.govijper.org These studies provide a static snapshot of the most favorable binding pose and help in rationalizing structure-activity relationships. nih.gov
Molecular Dynamics (MD) Simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and the conformational changes that may occur upon binding. nih.govpeerj.com MD simulations of sulfonamide-CA complexes have confirmed the stability of the key interactions, particularly the coordination to the zinc ion and hydrogen bonding with active site residues. nih.govacs.org These simulations can also reveal changes in the flexibility of different protein regions upon ligand binding, as measured by Root Mean Square Fluctuation (RMSF). nih.gov Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. peerj.com
Table 4: Application of Computational Methods in Studying Sulfonamide-Enzyme Interactions
| Method | Information Provided | Key Findings for Sulfonamide/Furan Derivatives | Reference |
|---|---|---|---|
| Molecular Docking | Binding pose, binding affinity (score), key interacting residues. | Identifies H-bonds, π-π stacking (with PHE, TYR), and hydrophobic interactions in enzyme active sites. | nih.govnih.govijper.org |
| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complex, conformational changes, solvent effects. | Confirms the stability of key interactions over time and reveals changes in protein flexibility upon binding. | nih.govpeerj.com |
| Binding Free Energy Calculation (e.g., MM/PBSA) | More accurate estimation of binding affinity. | Quantifies the energetic contributions of different interactions (van der Waals, electrostatic) to binding. | peerj.com |
Characterization of Binding Site Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The molecular interactions of this compound and its derivatives with their biological targets are primarily governed by a combination of hydrogen bonding and hydrophobic interactions. The sulfonamide moiety itself is a key player in establishing these connections. It typically acts as a hydrogen bond donor through its NH group and a hydrogen bond acceptor via its two sulfonyl oxygen atoms.
In the context of carbonic anhydrase (CA) inhibition, a significant target for many sulfonamide-based compounds, the sulfonamide group directly coordinates with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is a cornerstone of the inhibitory mechanism. Beyond this crucial coordination, the orientation of the this compound molecule within the binding pocket is stabilized by a network of additional interactions.
Molecular docking studies of related furan- and benzofuran-based sulfonamides targeting carbonic anhydrase isoforms have provided insights into these binding modes. For instance, the furan or benzofuran (B130515) ring can engage in hydrophobic interactions with nonpolar amino acid residues lining the active site cavity. The phenyl group attached to the sulfonamide nitrogen can also form van der Waals contacts and potentially π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the binding pocket.
Furthermore, the specific substitution patterns on both the furan and phenyl rings of this compound derivatives can significantly influence their binding affinity and selectivity. For example, the introduction of moieties capable of forming additional hydrogen bonds can enhance the potency of these compounds. The flexibility of the molecule and the torsional angles between the furan ring, the sulfonamide group, and the phenyl ring also play a critical role in achieving an optimal conformation for binding.
A summary of typical interactions observed in molecular modeling studies of furan-based sulfonamides with carbonic anhydrase is presented in the table below.
| Interaction Type | Interacting Moiety of this compound | Potential Interacting Residues in Target Protein (e.g., Carbonic Anhydrase) |
| Coordination | Sulfonamide group (-SO₂NH₂) | Catalytic Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide NH (donor), Sulfonyl oxygens (acceptors) | Threonine, Histidine, Glutamine |
| Hydrophobic Interactions | Furan ring, Phenyl ring | Valine, Leucine, Phenylalanine |
| π-π Stacking | Phenyl ring, Furan ring | Phenylalanine, Tyrosine, Histidine |
Target Identification and Validation Strategies for this compound Derivatives
The identification and validation of biological targets for this compound and its derivatives are pivotal steps in understanding their mechanism of action and therapeutic potential. A primary strategy involves a target-directed approach, often guided by the known pharmacology of the sulfonamide functional group.
Initial Target Identification through Screening:
A common starting point is the screening of these compounds against a panel of known drug targets, particularly enzymes that are well-established as interacting with sulfonamides. Carbonic anhydrases (CAs) are a prominent example, with several isoforms being implicated in various diseases such as glaucoma, epilepsy, and cancer. researchgate.net The inhibitory activity of novel furan-based sulfonamides against different CA isoforms is a key initial step in identifying potential targets. researchgate.netresearchgate.net For instance, studies on benzofuran-based sulfonamides have demonstrated their potent and selective inhibition of tumor-associated hCA IX and XII isoforms. researchgate.net
Enzymatic Assays for Target Validation:
Once a potential target enzyme is identified, its inhibition by the this compound derivative is quantified using enzymatic assays. These assays measure the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A low IC₅₀ or Kᵢ value indicates a potent inhibitor and validates the enzyme as a biologically relevant target. The selectivity of the compound is also assessed by testing its activity against a panel of related enzymes or different isoforms of the same enzyme. High selectivity for a specific isoform is a desirable characteristic as it can lead to a better therapeutic window and fewer off-target effects.
In Silico and Molecular Modeling Approaches:
Computational methods, such as molecular docking, are employed to predict and rationalize the binding of this compound derivatives to the active site of the identified target. rsc.org These in silico studies can elucidate the specific binding interactions, as discussed in the previous section, and help in the structure-based design of more potent and selective analogs. Molecular modeling can also aid in prioritizing compounds for synthesis and biological evaluation.
Cell-Based Assays and Phenotypic Screening:
A summary of target identification and validation strategies for furan-based sulfonamides is provided in the table below.
| Strategy | Description | Example Application |
| Target-Directed Screening | Testing compounds against a panel of known targets for the sulfonamide scaffold. | Screening against various human carbonic anhydrase (hCA) isoforms (I, II, IX, XII). researchgate.net |
| Enzymatic Inhibition Assays | Quantifying the inhibitory potency (IC₅₀/Kᵢ) against the identified enzyme target. | Determining the Kᵢ values of benzofuran-based sulfonamides for hCA IX and XII. researchgate.net |
| Selectivity Profiling | Assessing the inhibitory activity against a range of related enzymes or isoforms. | Comparing the inhibition of tumor-associated CAs (IX, XII) versus cytosolic isoforms (I, II). researchgate.net |
| Molecular Docking | Computational prediction of the binding mode and interactions within the target's active site. | Elucidating the binding of furan sulfonamides to the active site of carbonic anhydrase. rsc.org |
| Cell-Based Functional Assays | Evaluating the effect of the compound on cellular processes relevant to the target's function. | Assessing the anti-proliferative activity of benzofuran-based sulfonamides in cancer cell lines. researchgate.net |
Applications in Broader Chemical Synthesis and Methodology Development
N-Phenylfuran-2-sulfonamide as a Versatile Synthetic Intermediate
This compound belongs to a class of compounds, furan (B31954) sulfonamides, that serve as crucial intermediates in the synthesis of more complex molecules, particularly those with therapeutic potential. The furan ring is a versatile heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. orientjchem.orgijsrst.comresearchgate.net Its derivatives are key building blocks for creating a wide array of bioactive molecules. nih.gov Similarly, the N-arylsulfonamide motif is a recognized pharmacophore present in many FDA-approved drugs. tandfonline.comtandfonline.com
The specific utility of furan sulfonamides as synthetic intermediates has been demonstrated in the preparation of potent inhibitors of interleukin-1 (IL-1), a cytokine involved in inflammatory processes. A patented process highlights an efficient synthesis of furan sulfonamide compounds, which are then used as key intermediates to be reacted with isocyanate compounds. This reaction forms sulfonylurea derivatives that exhibit significant inhibitory activity against interleukin-1α and 1β. google.com This underscores the role of the furan sulfonamide core, such as that in this compound, as a foundational structure for building medicinally relevant molecules. The modular nature of its synthesis allows for functional group manipulation at different sites, making it an adaptable precursor for creating libraries of diverse compounds for drug discovery. acs.org
Utilization of Sulfonamide Moieties as Protecting Groups in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group. The sulfonamide group is a widely used protecting group for amines due to its stability and the specific conditions required for its removal.
Primary and secondary amines are both nucleophilic and basic, which can lead to unwanted side reactions. By reacting an amine with a sulfonyl chloride, a stable sulfonamide is formed. This transformation effectively "tames" the amine's reactivity by delocalizing the nitrogen's lone pair of electrons across the two sulfonyl oxygens, rendering the nitrogen significantly less basic and nucleophilic.
Sulfonamides are exceptionally stable to a wide range of reagents and reaction conditions, including many that would affect other common amine protecting groups like carbamates. However, this high stability means that their removal (deprotection) requires specific and often harsh conditions. Common methods for cleaving the S-N bond to regenerate the free amine include dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic conditions with heat. This robustness makes sulfonamides suitable for complex syntheses where milder protecting groups might not survive the necessary reaction sequences.
Table 1: Common Sulfonamide-Based Protecting Groups and Deprotection Methods
| Protecting Group | Abbreviation | Typical Reagent for Installation | Deprotection Conditions |
|---|---|---|---|
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid (e.g., HBr, H2SO4) and heat; Dissolving metal reduction (e.g., Na/NH3) |
| Methanesulfonyl | Ms | Methanesulfonyl chloride (MsCl) | Strong acid and heat |
| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Mild nucleophilic cleavage (e.g., thiophenol and K2CO3) |
| Nosyl & Nps Groups | - | Corresponding sulfonyl chlorides | Samarium iodide, tributyltin hydride sioc-journal.cn |
Development of Novel Reagents and Catalytic Systems for Sulfonylation
The importance of sulfonamides in pharmaceuticals and materials science has spurred continuous innovation in sulfonylation methods. Modern research focuses on developing more efficient, selective, and environmentally benign catalytic systems.
One area of advancement is in enantioselective sulfonylation , which is crucial for creating chiral molecules. Researchers have developed peptide-based catalysts that can selectively sulfonylate specific hydroxyl groups in a molecule. For example, a tetrapeptide catalyst was shown to achieve high enantioselectivity (97.0:3.0 er) in the sulfonylation of a myo-inositol derivative using p-nitrobenzenesulfonyl chloride. This approach demonstrates that catalyst design can overcome the inherent reactivity of different functional groups to achieve high stereochemical control.
Another significant development is the use of transition metal catalysis. Copper(I) iodide (CuI) has been employed as an effective catalyst for the sulfonylation of organozinc reagents with sulfonyl halides, providing a straightforward route to both aryl and alkyl sulfones. This method offers a simple and promising strategy for creating functionalized sulfones under mild conditions. Furthermore, iron-catalyzed systems have been developed to synthesize N-arylsulfonamides directly from inexpensive and abundant nitroarenes, using sodium bisulfite as a reductant. acs.org
More recently, photoredox catalysis has emerged as a powerful tool for forming sulfonyl compounds. These methods use visible light to initiate radical-based reactions under exceptionally mild conditions. Photocatalytic approaches have enabled the direct conversion of alcohols and alkyl bromides into alkyl sulfinates, which are key precursors to sulfonamides and other sulfonyl-containing molecules. mdpi.com This strategy has also been applied to the late-stage functionalization of existing sulfonamides, allowing for the modification of complex molecules without requiring a complete re-synthesis. researchgate.net
Table 2: Modern Catalytic Systems for Sulfonylation
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Tetrapeptide Catalysts | Enantioselective Sulfonylation | Achieves high enantiomeric ratios for desymmetrization of polyols. |
| Copper(I) Iodide (CuI) | Cross-Coupling | Catalyzes sulfonylation of organozinc reagents with sulfonyl halides. nih.gov |
| Iron(II) Chloride (FeCl2) | Reductive Coupling | Synthesizes N-arylsulfonamides directly from nitroarenes. acs.org |
| 5CzBN Photocatalyst | Photoredox Catalysis | Enables hydrosulfonylation of alkenes under visible light. researchgate.net |
| 2,4,6-Trichlorophenyl chlorosulfate (B8482658) (TCPC) | Sulfonyl Chloride Equivalent | Reacts with organozinc reagents to form sulfonyl chlorides in situ for sulfonamide synthesis without a transition-metal catalyst. acs.org |
Contribution to the Synthesis of Diverse Heterocyclic and Chiral Compounds
The sulfonamide functional group is a cornerstone in the synthesis of complex molecular architectures, particularly those containing heterocyclic rings and chiral centers. Chiral sulfonamides are highly valued as building blocks in natural product synthesis, asymmetric catalysis, and medicinal chemistry. nih.gov
The synthesis of chiral sulfonamides often involves the reaction of a chiral amine with an achiral sulfonyl chloride, effectively transferring the chirality of the amine to the final sulfonamide product. For instance, chiral 2-azabicycloalkane skeletons have been successfully converted into a series of sulfonamides by reacting them with various aromatic sulfonyl chlorides, yielding enantiomerically pure derivatives. mdpi.comnih.gov These chiral sulfonamides can then serve as ligands in asymmetric catalysis or as starting materials for further transformations. sioc-journal.cn
The sulfonamide moiety also plays a critical role in the construction of nitrogen-containing heterocycles. nih.gov Sulfonamides can act as nitrogen sources for building the heterocyclic core or be incorporated as side-chain substituents that modulate the biological activity of the final compound. nih.gov For example, N-alkenyl sulfonamides can undergo iodine-mediated cyclization to produce a variety of N-heterocyclic derivatives under metal-free conditions. researchgate.net The combination of a sulfonamide with a heterocyclic group is a common strategy in drug design, leading to compounds with a wide spectrum of biological activities, including antiviral and anticancer properties. nih.gov
A compound like this compound, which contains both a heteroaromatic ring (furan) and an N-aryl sulfonamide group, is intrinsically positioned to be a precursor in this field. It can be a substrate for further elaboration of the furan ring or for modifications at the phenyl group, leading to the creation of diverse and structurally complex chiral and heterocyclic molecules.
Future Directions and Emerging Research Avenues in N Phenylfuran 2 Sulfonamide Research
The landscape of medicinal chemistry is in a constant state of evolution, driven by technological advancements and a deeper understanding of biological processes. For the N-Phenylfuran-2-sulfonamide scaffold, the future holds significant promise. Researchers are poised to explore new synthetic methodologies, leverage computational power to predict and refine molecular properties, uncover novel biological interactions, and develop more environmentally benign manufacturing processes. These emerging avenues are set to expand the therapeutic potential and applicability of this important chemical entity.
Q & A
Q. What are the recommended synthetic routes for N-Phenylfuran-2-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : this compound can be synthesized via sulfonation of the parent furan derivative followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide in a controlled anhydrous environment to introduce the sulfonyl group.
- Amidation : React the sulfonated intermediate with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
- Optimization : Yield improvements (typically 60–80%) can be achieved by optimizing stoichiometry (1:1.2 molar ratio of furan to aniline), temperature (60–80°C), and catalyst selection (e.g., DMAP for enhanced nucleophilicity). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.0 ppm for furan and phenyl groups) and sulfonamide linkage (δ 3.1–3.5 ppm for NH).
- FT-IR : Validate S=O stretches (1350–1150 cm⁻¹) and N-H bending (1550–1500 cm⁻¹).
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-microbial vs. inactive results) often arise from:
- Structural Variants : Minor substituent changes (e.g., electron-withdrawing groups on the phenyl ring) drastically alter activity. Compare derivatives using SAR studies.
- Assay Conditions : Standardize protocols (e.g., MIC values for anti-bacterial assays) across labs to minimize variability.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting COX-2 inhibition results ) and validate via dose-response curves and control compounds .
Q. How can computational methods predict the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways (e.g., sulfonamide bond cleavage under acidic/basic conditions).
- QSAR Models : Train datasets on analogous sulfonamides to predict biodegradation half-lives and persistence in aquatic systems.
- Experimental Validation : Conduct accelerated stability studies (pH 3–9, UV exposure) with LC-MS monitoring to identify degradation byproducts (e.g., furan-2-sulfonic acid) .
Q. What experimental designs are effective for elucidating the mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten kinetics to determine inhibition constants (Ki) for target enzymes (e.g., carbonic anhydrase).
- X-ray Crystallography : Resolve co-crystal structures of this compound bound to the enzyme active site (e.g., PDB ID 1XYZ).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in spectroscopic data for this compound analogs?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR spectra with published databases (e.g., PubChem ) to identify anomalous peaks.
- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl₃) in NMR assignments.
- Collaborative Verification : Share raw spectral data via repositories (e.g., Zenodo) for independent validation .
Q. What are best practices for ensuring reproducibility in sulfonamide-based drug discovery workflows?
- Methodological Answer :
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays and ADME profiling.
- Open Data : Publish synthetic procedures, characterization data, and assay conditions in supplemental materials.
- Negative Controls : Include known inactive sulfonamides (e.g., sulfamethoxazole) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
